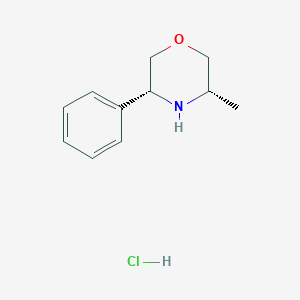

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

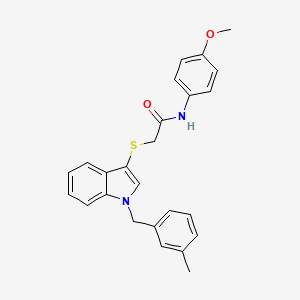

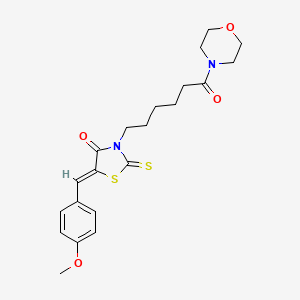

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl group, and a methyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Morpholines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions . The specific reactions that “(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride” can undergo would depend on the exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antidepressant Activity

- Synthesis and Antidepressant Properties : The compound has been synthesized and tested for its antidepressant activities. Studies have shown that certain mice exhibited shorter immobility times in forced swimming tests, indicating potential antidepressant effects (Xiao Xin, 2007).

Stereochemistry and Conformation Studies

- Solid-State Stereochemistry : Research on similar compounds, such as 3-methylnefopam hydrochloride, has explored their solid-state structures using techniques like X-ray diffraction. These studies contribute to understanding the stereochemistry and molecular conformations of related morpholine derivatives (R. Glaser et al., 1993).

- Stereochemistry and Quaternization : Studies on methyl and phenyl substituted morpholines, including their hydrochlorides and methiodides, have been conducted to understand the effects of substitution on stereochemistry and the course of quaternization in these systems (Alan J. Jones et al., 1976).

Bioactive Molecule Synthesis

- Designer Substrate in Heterocyclic Scaffold Synthesis : Dimethyl derivatives of morpholines have been synthesized as designer substrates for creating valuable heterocyclic building blocks, demonstrating their utility in the synthesis of various bioactive molecules (G. Pandey et al., 2012).

Potential Medicinal Applications

- Neurokinin-1 Receptor Antagonist : Research on compounds structurally related to morpholines has shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, pointing towards potential medicinal applications (T. Harrison et al., 2001).

Serotonergic Receptor Binding

- Binding Assays on Dopaminergic and Serotonergic Receptors : Substituted morpholines have been studied for their binding affinity towards D-2 dopaminergic and serotonergic receptors, contributing to our understanding of their potential pharmacological profiles (R. Perrone et al., 1992).

Mécanisme D'action

Target of Action

The primary target of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . ESBL enzymes are responsible for hydrolyzing important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This makes ESBL-producing bacteria challenging to treat in serious infections .

Mode of Action

Enmetazobactam acts as a β-lactamase inhibitor . It prevents the breakdown of antibiotics like cefepime by ESBL, thereby preserving the antibiotic’s ability to combat bacterial infections . This interaction with its targets results in the inhibition of bacterial growth and the eventual death of the bacteria .

Biochemical Pathways

It is known that it inhibits the action of β-lactamase enzymes, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, Enmetazobactam allows the antibiotics to function effectively and kill the bacteria .

Pharmacokinetics

It is typically administered in combination with cefepime . The recommended dosage in the USA for patients aged 18 years and over with an estimated glomerular filtration rate (eGFR) of 60–129 mL/min is 2.5 g (2.0 g cefepime and 0.5 g enmetazobactam) every 8 h by IV infusion over 2 h for 7 days and up to 14 days in patients with concurrent bacteraemia .

Result of Action

The result of Enmetazobactam’s action is the effective treatment of infections caused by ESBL-producing bacteria. By inhibiting the action of β-lactamase enzymes, Enmetazobactam allows the co-administered antibiotic (such as cefepime) to effectively kill the bacteria, leading to the resolution of the infection .

Propriétés

IUPAC Name |

(3S,5R)-3-methyl-5-phenylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNLLZWPJEGNT-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H](N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![N-cyclohexyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2444203.png)

![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)